5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S2/c1-2-27-17-10-7-14(21)12-18(17)29(25,26)24-15-8-5-13(6-9-15)19-23-16-4-3-11-22-20(16)28-19/h3-12,24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZNSPGWJUXHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with thioamides[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. Subsequent steps may include bromination, ethoxylation, and sulfonamide formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Using nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-).
Major Products Formed:
Bromate derivatives from oxidation.
Amine derivatives from reduction.
Various substituted products from nucleophilic substitution reactions.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the manufacture of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[5,4-b]pyridine Derivatives
Compound 1 : (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
- Structural Differences : Incorporates an imidazo[4,5-d] fused ring system alongside thiazolo-pyridine, increasing molecular complexity. The sulfonamide is replaced by a methylsulfonyl-benzamide group.
- Synthesis : Utilizes Suzuki-Miyaura coupling with boronate esters, a method applicable to the target compound’s aryl-thiazolo-pyridine linkage .
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
- Structural Differences : Features a naphthamide group instead of sulfonamide. The absence of bromo and ethoxy substituents reduces steric bulk and electron-withdrawing effects.
T32612 (LBX192)
- Structure : (R)-3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)phenyl]propionamide
- Key Differences : Replaces bromo-ethoxybenzenesulfonamide with a cyclopentyl-methyl group and 4-methylpiperazine-sulfonylphenyl moiety.
- Molecular weight (543.7 g/mol) is higher than the target compound’s estimated ~450 g/mol, suggesting differences in bioavailability .
Sulfonamide-Containing Bromo Heterocycles
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Structural Differences : Replaces thiazolo-pyridine with a pyrimidine core. The bromo group is on pyrimidine, and a piperidinyl group is introduced.
- Implications : Pyrimidine-based sulfonamides often exhibit distinct binding modes (e.g., dihydrofolate reductase inhibition). Piperidinyl groups enhance solubility but may increase metabolic liability .
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
- Structural Differences : Uses a thiophene-sulfonamide scaffold with a triazole substituent.
- The triazole group may engage in hydrogen bonding .
Substituent Effects and Physicochemical Properties
Q & A
Q. Table 1: Optimization of Coupling Reaction
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 72 | 94 |
| PdCl₂(dppf) | 58 | 87 |
| CuI/1,10-phenanthroline | 32 | 78 |
Advanced: How to resolve contradictions in biological activity data for this compound across different assays?
Answer:
Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. A systematic approach includes:
- Solubility profiling : Measure logP (octanol/water) and solubility in PBS/DMSO mixtures .
- Dose-response validation : Repeat assays with standardized solvent systems (e.g., <1% DMSO) and orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific binding .
Example Conflict : A study reported IC₅₀ = 0.5 μM (kinase A) vs. 10 μM (kinase B). Re-evaluation under matched ionic strength (150 mM NaCl) and ATP concentrations (1 mM) resolved the discrepancy, showing ATP-competitive inhibition only in kinase A .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of bromine and ethoxy groups. The thiazolo-pyridine protons appear as doublets (δ 8.2–8.5 ppm, J = 5.4 Hz) .
- HRMS : Validate molecular formula (C₂₀H₁₇BrN₄O₃S₂) with <2 ppm error.
- FT-IR : Key peaks include sulfonamide S=O (1340–1360 cm⁻¹) and C-Br (560–590 cm⁻¹) .
Advanced: How to design a structure-activity relationship (SAR) study targeting the thiazolo-pyridine moiety?
Answer:
- Core modifications : Synthesize analogs with pyridine-to-pyrimidine substitutions or fused rings (e.g., thieno[2,3-d]pyridine) .
- Electron-withdrawing groups : Introduce -CF₃ or -NO₂ at the pyridine 5-position to modulate π-π stacking with target proteins .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to compare binding poses in kinase active sites .
Q. Table 2: SAR of Thiazolo-Pyridine Modifications
| Modification | IC₅₀ (μM) | Selectivity Ratio (Kinase A/B) |
|---|---|---|
| Parent compound | 0.5 | 20:1 |
| 5-CF₃ substitution | 0.3 | 50:1 |
| Pyridine→Pyrimidine | 1.2 | 5:1 |
Basic: What crystallization methods yield high-quality single crystals for X-ray analysis?
Answer:
- Solvent diffusion : Layer hexane over a saturated DCM solution of the compound at 4°C .
- Key parameters : Maintain slow evaporation (0.5 mL/day) to avoid twinning.
- Validation : Check for R-factor <5% and residual density <0.5 eÅ⁻³ .
Q. Crystallographic Data
- Space group: P2₁/c
- Unit cell: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 98.5° .
Advanced: How to address low reproducibility in enzymatic inhibition assays?
Answer:
- Pre-incubation time : Standardize compound-enzyme pre-incubation (e.g., 30 min at 25°C) to ensure equilibrium .
- Negative controls : Include buffer-only and DMSO-only wells to correct for solvent effects.
- Statistical rigor : Use ≥3 biological replicates with ANOVA (p<0.05) and Grubbs’ test to exclude outliers .
Basic: What are the stability profiles of this compound under different storage conditions?
Answer:
- Solid state : Stable for >12 months at -20°C (argon atmosphere). Degradation <5% by HPLC .
- Solution phase : Avoid aqueous buffers (pH >7) due to sulfonamide hydrolysis. Use anhydrous DMSO for stock solutions (stable for 1 month at -80°C) .
Advanced: How to optimize molecular docking parameters for virtual screening of analogs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
